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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of N-substituted 2-chloro-isonicotinamide analogs. These compounds are of significant interest
in medicinal chemistry due to their potential as modulators of various biological targets,
including protein kinases. The following sections detail the synthetic procedures, present
characterization data for representative analogs, and provide protocols for evaluating their
biological activity.

Introduction

N-substituted 2-chloro-isonicotinamides are a class of heterocyclic compounds that serve as
versatile scaffolds in drug discovery. The presence of the 2-chloro-pyridyl core allows for further
functionalization, while the N-substituted amide moiety provides a key interaction point with
biological targets. Notably, derivatives of nicotinamide and isonicotinamide have been
investigated as inhibitors of enzymes such as VEGFR-2, a key regulator of angiogenesis, and
modulators of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Synthetic Chemistry

The primary method for synthesizing N-substituted 2-chloro-isonicotinamide analogs is through
the coupling of 2-chloro-isonicotinic acid or its activated derivatives with a primary or secondary
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amine. The most common approach involves the formation of an acyl chloride intermediate,
which readily reacts with the amine to form the desired amide bond.

General Synthetic Workflow

The synthesis can be approached via two main routes starting from 2-chloro-isonicotinic acid:
e Acyl Chloride Formation Followed by Amination: This is a robust and widely used method.

» Direct Amide Coupling: This method utilizes coupling reagents to facilitate the reaction
between the carboxylic acid and the amine.
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Caption: General synthetic routes for N-substituted 2-chloro-isonicotinamide analogs.

Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-phenyl-
iIsonicotinamide via Acyl Chloride Intermediate

This protocol details the synthesis of a representative N-aryl analog.
Materials:

 2-chloro-isonicotinic acid

e Thionyl chloride (SOCI2)

e Aniline

» Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]
e Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane[1]
e Anhydrous Magnesium Sulfate (MgSQOa)[1]

e Methanol

o Water

o Standard laboratory glassware and magnetic stirrer
Procedure:

e Acyl Chloride Formation:

o In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-
chloro-isonicotinic acid (1.0 eq) in anhydrous DCM.

o Add thionyl chloride (1.5 eq) dropwise at room temperature.
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o Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete
(monitored by TLC).

o Remove the excess thionyl chloride and solvent under reduced pressure to obtain the
crude 2-chloro-isonicotinoyl chloride. This intermediate is often used in the next step
without further purification.

e Amide Formation:

o Dissolve the crude 2-chloro-isonicotinoyl chloride in anhydrous 1,2-dichloroethane and
cool the solution to 0 °C in an ice bath.[1]

o In a separate flask, prepare a solution of aniline (1.1 eq) and DIPEA (1.05 eq) in
anhydrous 1,2-dichloroethane.[1]

o Add the aniline/DIPEA solution dropwise to the cooled acyl chloride solution over
approximately 1 hour.[1]

o Stir the reaction mixture at 0 °C for 1 hour, then warm to 95 °C and maintain for an
additional hour.[1]

o Work-up and Purification:

o After completion, cool the reaction mixture to room temperature and quench by adding
water.[1]

o Filter the mixture and extract the filtrate with dichloromethane.[1]

o Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.[1]

o The crude product can be purified by recrystallization from a methanol/water mixture to
yield the final product.[1]

Protocol 2: General Procedure for Direct Amide
Coupling using HATU
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This protocol is suitable for a broader range of amines, including those that may be sensitive to
the conditions of acyl chloride formation.

Materials:

 2-chloro-isonicotinic acid

e Substituted amine (primary or secondary)

o HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous Sodium Sulfate (Na2S0a4)

« Silica gel for column chromatography
Procedure:

» Reaction Setup:

o To a solution of 2-chloro-isonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq)
and DIPEA (3.0 eq).

o Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
o Add the desired amine (1.1 eq) to the reaction mixture.
o Reaction and Monitoring:

o Stir the reaction at room temperature for 2-16 hours.
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o Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up and Purification:

o Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially
with saturated aqueous sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the characterization data for a selection of synthesized N-
substituted 2-chloro-isonicotinamide analogs.
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R Group .
Compound . . Melting 'H NMR (0

(Substituen  Yield (%) . MS (m/z)
ID Point (°C) ppm)

tonN)

8.51 (d, 1H),
8.20 (s, 1H),
7.85 (d, 1H),
la Phenyl 92 118-120 7.65 (d, 2H),
7.38 (t, 2H),
7.15 (t, 1H),
10.3 (s, 1H)

[M+H]*
233.1[1]

8.49 (d, 1H),
8.18 (s, 1H),
4 7.82 (d, 1H),
1b 85 135-137 7.52 (d, 2H), [M+H]*+ 247.1
Methylphenyl
7.18 (d, 2H),
10.2 (s, 1H),
2.32 (s, 3H)

8.52 (d, 1H),
8.21 (s, 1H),
4- 7.86 (d, 1H),
lc 88 155-157 [M+H]* 267.0
Chlorophenyl 7.68 (d, 2H),
7.40 (d, 2H),

10.4 (s, 1H)

C10H13CIN20][

1d Isobutyl
y 2]

Note: *H NMR data is representative and may vary based on the solvent used. MS data
corresponds to the [M+H]* ion unless otherwise stated.

Application Notes: Biological Evaluation

N-substituted 2-chloro-isonicotinamide analogs are often evaluated for their potential as kinase
inhibitors. Below are protocols for assessing their activity against VEGFR-2 and their effects on
downstream signaling and cell proliferation.
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Signaling Pathways of Interest

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a
key mediator of angiogenesis. Its inhibition is a therapeutic strategy in oncology. Upon ligand
binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the
PI13K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.
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Caption: Simplified VEGFR-2 signaling cascade.
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PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth,
proliferation, and survival.[3][4] It is often hyperactivated in cancer. Akt, a serine/threonine
kinase, is a key node in this pathway, and its phosphorylation is a marker of pathway activation.
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Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
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Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compounds on VEGFR-2
kinase activity.[5][6][7]

Materials:

e Recombinant Human VEGFR-2 (GST-tagged)
» Kinase Buffer (e.g., 5x Kinase Buffer 1)

e ATP

e Substrate (e.g., Poly (Glu:Tyr, 4:1))

e Test compounds (dissolved in DMSO)

e 96-well white plates

e Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

Microplate reader capable of reading luminescence

Procedure:

» Reagent Preparation:

o Prepare a master mixture containing kinase buffer, ATP, and the substrate.

o Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO
concentration should not exceed 1%.

e Assay Setup:
o Add the master mixture to each well of a 96-well plate.
o Add the diluted test compounds to the appropriate wells.

o Include positive controls (no inhibitor) and blank controls (no enzyme).
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» Kinase Reaction:
o Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
o Incubate the plate at 30°C for 45 minutes.[7]

e Detection:

o Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent
to each well.

o Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[5][7]
o Read the luminescence using a microplate reader.

o Data Analysis:
o Subtract the blank values from all other readings.

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the positive control.

o Determine the ICso value by plotting the percent inhibition against the log of the compound
concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.[8]

Materials:

Cancer cell line (e.g., HCT-116, HepG2)

Complete cell culture medium

Test compounds (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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» Detergent reagent (e.g., acidified isopropanol or DMSO)

o 96-well cell culture plates

e Microplate reader

Procedure:

Cell Seeding:

o Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well)
and incubate for 24 hours to allow for attachment.

Compound Treatment:

o Treat the cells with serial dilutions of the test compounds. Include a vehicle control
(DMSO).

o Incubate for 48-72 hours.

MTT Addition and Incubation:

o Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce
the MTT to formazan crystals.[8]

Solubilization and Measurement:

o Add the detergent reagent to solubilize the formazan crystals.

o Read the absorbance at 570 nm using a microplate reader.

Data Analysis:
o Calculate the percentage of cell viability for each treatment relative to the vehicle control.

o Determine the Glso (concentration for 50% growth inhibition) value from the dose-
response curve.
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Protocol 5: Western Blot Analysis of Akt
Phosphorylation

This protocol is used to determine if the compounds inhibit the PI3K/Akt signaling pathway by

measuring the levels of phosphorylated Akt (p-Akt).[3][4]

Materials:

Cancer cell line

Test compounds

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-B-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Imaging system

Procedure:

Cell Treatment and Lysis:

o Seed cells and treat with test compounds for the desired time.

o Wash cells with ice-cold PBS and lyse with lysis buffer.[3]
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o Collect the lysate and determine the protein concentration using a BCA assay.[3]

o SDS-PAGE and Protein Transfer:

o Load equal amounts of protein per lane on an SDS-PAGE gel.

o Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour.[3]

o Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[3]

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.[3]

o Detection and Analysis:

[¢]

Wash the membrane and apply the ECL detection reagent.

o

Capture the chemiluminescent signal using an imaging system.[3]

[e]

Strip the membrane and re-probe for total Akt and a loading control (e.g., B-actin) to
normalize the data.

o

Quantify the band intensities to determine the relative change in p-Akt levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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